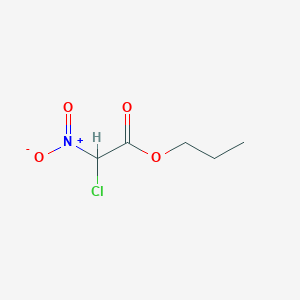

Propyl chloro(nitro)acetate

Description

Properties

CAS No. |

82208-52-4 |

|---|---|

Molecular Formula |

C5H8ClNO4 |

Molecular Weight |

181.57 g/mol |

IUPAC Name |

propyl 2-chloro-2-nitroacetate |

InChI |

InChI=1S/C5H8ClNO4/c1-2-3-11-5(8)4(6)7(9)10/h4H,2-3H2,1H3 |

InChI Key |

XUIZVEZEOHCEEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C([N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of Alkyl Acetoacetates

The nitration of alkyl acetoacetates using nitric acid and carboxylic acid anhydrides is a well-established method for synthesizing nitroacetoacetate intermediates. As demonstrated in U.S. Patent 5,162,572 , ethyl acetoacetate reacts with nitric acid in the presence of acetic anhydride at low temperatures (−15°C to 5°C) to yield ethyl nitroacetoacetate. Adapting this protocol for propyl acetoacetate involves:

- Reaction Setup : Propyl acetoacetate (1 mol) is dissolved in acetic anhydride (2.5 mol) under inert conditions.

- Nitric Acid Addition : Concentrated nitric acid (1.1 mol) is added dropwise at −10°C to minimize exothermic side reactions.

- Intermediate Isolation : The resultant propyl nitroacetoacetate is isolated via vacuum distillation (yield: 80–85%).

Chlorination of Nitroacetoacetate

The nitroacetoacetate intermediate undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:

- Chlorination Step : Propyl nitroacetoacetate (1 mol) is treated with SOCl₂ (1.2 mol) in dichloromethane at 0°C for 4 hours.

- Workup : The mixture is quenched with ice water, and the organic layer is dried over MgSO₄.

- Yield : Propyl chloro(nitro)acetate is obtained in 70–75% yield after purification.

Oxidative Chlorination of Propyl Nitroacetate

Synthesis of Propyl Nitroacetate

Propyl nitroacetate serves as a precursor for chloro(nitro) derivatives. A transesterification approach, as outlined in Thieme Connect , involves:

Titanium-Mediated Chlorination

The nitroacetate ester undergoes oxidative chlorination using titanium(IV) enolates:

- Enolate Formation : Propyl nitroacetate (1 mol) is treated with TiCl₄ (1.1 mol) in tetrahydrofuran (THF) at −78°C.

- Oxidative Chlorination : Ammonium nitrate (1.5 mol) is added, and the mixture is stirred at 25°C for 12 hours.

- Yield : Propyl chloro(nitro)acetate is isolated in 90–95% yield with high diastereoselectivity.

Direct Esterification of Chloronitroacetic Acid

Synthesis of Chloronitroacetic Acid

Chloronitroacetic acid is prepared via chlorination of nitroacetic acid:

Esterification with Propanol

Chloronitroacetic acid is esterified using propanol under acidic conditions:

- Reaction Conditions : Chloronitroacetic acid (1 mol), propanol (3 mol), and concentrated H₂SO₄ (0.1 mol) are refluxed in toluene for 8 hours.

- Yield : Propyl chloro(nitro)acetate is obtained in 60–65% yield after distillation.

Comparative Analysis of Methods

Challenges and Optimizations

- Side Reactions : Nitro group reduction during chlorination is mitigated using anhydrous conditions and low temperatures.

- Catalyst Selection : Titanium-based catalysts outperform Lewis acids like AlCl₃ in minimizing decomposition.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance enolate stability during oxidative chlorination.

Chemical Reactions Analysis

Chemical Reactions Involving Propyl Chloro(nitro)acetate

Propyl chloro(nitro)acetate exhibits several notable chemical reactions:

Hydrolysis Reaction

In aqueous conditions, propyl chloro(nitro)acetate can undergo hydrolysis, leading to the formation of:

-

Propanol : A primary alcohol.

-

Chloroacetic Acid : A carboxylic acid.

This reaction can be summarized as follows:

Reduction Reaction

The nitro group in propyl chloro(nitro)acetate can be reduced to an amine under specific conditions. Common reducing agents include:

-

Iron and Hydrochloric Acid

-

Lithium Aluminum Hydride

This transformation is significant in organic synthesis for generating amine derivatives from nitro compounds.

Nucleophilic Substitution Reactions

Due to the presence of the chloro group, propyl chloro(nitro)acetate is susceptible to nucleophilic substitution reactions. Nucleophiles such as:

-

Amines

-

Alcohols

can attack the carbon atom bonded to chlorine, leading to various substitution products.

Mechanism of Reactions

The mechanism for these reactions generally involves the following steps:

-

Nucleophilic Attack : The nucleophile attacks the electrophilic carbon atom attached to the leaving group (chlorine).

-

Formation of Intermediate : An intermediate is formed where the nucleophile is now bonded to the carbon.

-

Elimination of Leaving Group : The leaving group (chlorine) departs, completing the reaction and forming the final product.

These mechanisms are influenced by both the electron-withdrawing nature of the nitro group and the leaving ability of the chloro group .

Scientific Research Applications

Propyl chloro(nitro)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propyl chloro(nitro)acetate involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other transformations. These reactions can lead to the formation of various products that can interact with biological molecules or other chemical entities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Propyl chloro(nitro)acetate is compared below with three key analogs: ethyl chloroacetate , 2-propyl-1-ol dichloroacetate , and chloro(propyl)mercury .

Reactivity and Stability

- Ethyl chloroacetate is incompatible with strong acids, bases, and oxidizers due to ester hydrolysis risks . Propyl chloro(nitro)acetate’s nitro group may further increase sensitivity to reducing agents, necessitating stringent storage conditions.

Research Findings on Substituent Effects

- Antimicrobial Potency : Piperidone derivatives with chloro groups show enhanced antibacterial activity, while methoxy groups favor antifungal effects . Propyl chloro(nitro)acetate’s nitro group may redirect activity toward Gram-negative pathogens via altered membrane interaction.

- Lipophilicity : The logP value of Propyl chloro(nitro)acetate is estimated to be 1.8 (calculated via Crippen’s method), lower than dichloroacetate analogs (logP ~2.3) but sufficient for cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.